(4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone
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Overview
Description
(4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Nitration: Introduction of the nitro group into the aromatic ring.
Amination: Substitution of the nitro group with an amino group.
Cyclization: Formation of the piperazine ring.
Substitution: Introduction of the fluorophenyl group.
Each step requires specific reagents and conditions, such as the use of nitric acid for nitration, ammonia or amines for amination, and appropriate catalysts for cyclization and substitution reactions.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of cyclic structures from linear precursors.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Medicine
In medicine, researchers explore the compound’s potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas like oncology and neurology.
Industry
In the industrial sector, the compound’s properties are leveraged for various applications, including the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of (4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with a similar piperazine core but lacking the nitro and tetrahydrofuran-2-ylmethyl groups.
Chelerythrine: A natural compound with bioactive properties, used as a reference for studying cholinesterase inhibition and beta-amyloid aggregation.
Uniqueness
The uniqueness of (4-{4-Fluoro-2-nitro-5-[(tetrahydrofuran-2-ylmethyl)amino]phenyl}piperazin-1-yl)(4-fluorophenyl)methanone lies in its complex structure, which imparts distinct chemical and biological properties. Its combination of fluorophenyl, nitrophenyl, and piperazine moieties makes it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24F2N4O4 |
---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[4-[4-fluoro-2-nitro-5-(oxolan-2-ylmethylamino)phenyl]piperazin-1-yl]-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C22H24F2N4O4/c23-16-5-3-15(4-6-16)22(29)27-9-7-26(8-10-27)20-13-19(18(24)12-21(20)28(30)31)25-14-17-2-1-11-32-17/h3-6,12-13,17,25H,1-2,7-11,14H2 |
InChI Key |
XHWOWCBEASDOBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNC2=CC(=C(C=C2F)[N+](=O)[O-])N3CCN(CC3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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